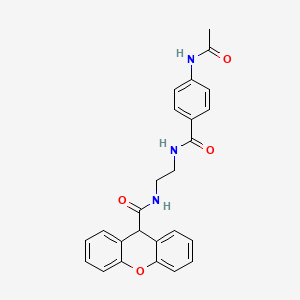

![molecular formula C7H10Cl2N6O2 B2638671 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride CAS No. 2416230-59-4](/img/structure/B2638671.png)

2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazolo[1,5-a]pyrimidines are a type of heterocycle that has been used in various areas of drug design . They are structurally similar to purines, and have been proposed as possible surrogates of the purine ring . They can also serve as bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can involve various methods, including cyclization . The choice of substituents on the triazolo[1,5-a]pyrimidine ring can significantly influence the properties of the resulting compounds .Molecular Structure Analysis

The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . This means that they have the same number of π electrons and can have similar chemical properties.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can depend on the specific substituents on the ring. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can depend on the specific substituents on the ring. For instance, the melting point and NMR spectra can vary widely among different compounds .科学的研究の応用

Synthesis Methods:

- A novel method for synthesizing 1,2,4-triazolo[4,3-a]pyrimidines involves reacting 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with C-ethoxycarbonyl-N-arylhydrazonoyl chlorides, yielding good results and allowing for further chemical modifications (Hassaneen, Abdelhadi, & Abdallah, 2001).

- The electrochemical transformations of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate (Triazid) have been studied, revealing insights into its redox behavior, which could contribute to its application as a promising antiviral drug (Ivoilova et al., 2021).

Chemical Properties:

- The nitration of azolo[1,5-a]pyrimidin-7-amines has been investigated, with conditions affecting the nitration products. This process led to the creation of a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which were then reduced and subjected to heterocyclization to form annulated cycles, demonstrating the compound's chemical versatility and potential for further applications (Gazizov et al., 2020).

- The synthesis of 6H-pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines based on σH-adducts of 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine with carbonyl compounds showcases the compound's reactivity and potential for creating a wide range of chemical structures (Gorbunov et al., 2008).

Biochemical and Pharmacological Applications

Biochemical Insights:

- The antimicrobial activity of nitro derivatives of azolo[1,5-a]-pyrimidine and azolo[5,1-c][1,2,4]triazine has been observed, indicating their potential as antimicrobial agents. This highlights the compound's relevance in studying and developing new antimicrobial therapies (Rusinov et al., 2004).

- A study on the synthesis and evaluation of anti-tumor activity of triazolo[1,5-a]pyrimidine on cancer cells demonstrates the compound's potential in cancer therapy. It showcases its ability to induce cellular apoptosis and inhibit the epithelial-to-mesenchymal transition process, marking its significance in cancer research (Safari et al., 2020).

作用機序

Target of Action

Compounds with a similar structure, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to act on various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds like [1,2,4]triazolo[1,5-a]pyrimidines are known to inhibit enzymes such as rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, and their inhibition can lead to significant changes in cellular functions.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that en300-26619500 might affect pathways related to inflammation (via rorγt), oxygen sensing (via phd-1), and signal transduction (via jak1 and jak2) .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability .

Result of Action

Similar compounds have been reported to exhibit various biological activities such as anticancer, antimicrobial, anti-tubercular, and adenosine antagonistic effects .

Safety and Hazards

特性

IUPAC Name |

2-(6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O2.2ClH/c8-2-1-6-10-7-9-3-5(13(14)15)4-12(7)11-6;;/h3-4H,1-2,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEAMGYVLOWSOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC(=NN21)CCN)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)

![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)

![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)